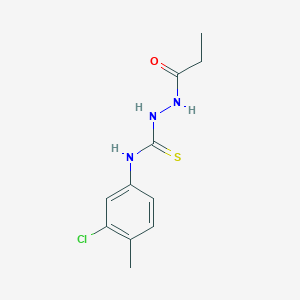
N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, also known as HBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HBT is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is not fully understood, but studies have suggested that it acts by inducing oxidative stress and disrupting cellular signaling pathways. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and apoptosis. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has also been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to the disruption of cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antidiabetic activity. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to scavenge free radicals and reduce oxidative stress, leading to its antioxidant activity. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. In animal studies, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to reduce blood glucose levels and improve insulin sensitivity, leading to its antidiabetic activity.
实验室实验的优点和局限性
N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has several advantages for lab experiments, including its low cost, easy synthesis, and diverse applications. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide can be synthesized using simple and inexpensive methods, making it accessible for researchers with limited resources. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide also has diverse applications in various fields, making it a versatile compound for research. However, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide.
未来方向
There are several future directions for research on N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, including its potential as a therapeutic agent for cancer, infectious diseases, and metabolic disorders. Further studies are needed to elucidate the mechanism of action of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide and its potential targets in cancer cells and microorganisms. Studies are also needed to evaluate the safety and toxicity of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide in vivo and to optimize its formulation for clinical use. In agriculture, further studies are needed to evaluate the efficacy of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide as a plant growth regulator and to optimize its application methods. In material science, further studies are needed to optimize the use of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide as a corrosion inhibitor and to evaluate its long-term effectiveness.
合成方法
Several methods have been reported for the synthesis of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, including the reaction of 4-hydroxybenzaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of hydrazine hydrate, and the reaction of 4-hydroxybenzaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of ammonium acetate. Another method involves the reaction of 4-hydroxybenzaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of sodium hydroxide and hydrazine hydrate. The yield of N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide varies depending on the method used, and the purity of the compound can be improved by recrystallization.
科学研究应用
N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has also been studied for its potential as an antimicrobial agent, with studies reporting its activity against various bacteria and fungi. In agriculture, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been studied for its potential as a plant growth regulator, with studies reporting its ability to enhance plant growth and yield. In material science, N'-(4-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been studied for its potential as a corrosion inhibitor, with studies reporting its ability to inhibit the corrosion of metals.
属性
IUPAC Name |
N-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c16-8-3-1-7(2-4-8)5-12-15-10(17)9-11-6-13-14-9/h1-6,16H,(H,15,17)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTCRQXIKAVREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NC=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)




![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)

![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)